REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].[CH:22]1[CH:27]=[C:26]2[CH:28]=[C:29]([C:48]([OH:50])=[O:49])[C:30]([OH:47])=[C:31]([CH2:32][C:33]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[CH:36]=[C:35]([C:43]([OH:45])=[O:44])[C:34]=3[OH:46])[C:25]2=[CH:24][CH:23]=1.[Na+].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:68]2[CH:69]=[CH:70][CH:71]=[CH:72][C:67]=2[CH2:66][CH2:65][C:64]2[CH:63]=[CH:62][CH:61]=[CH:60][C:59]1=2)[CH3:54].[ClH:73]>O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3].[ClH:73].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][C:64]=2[CH2:65][CH2:66][C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][C:68]1=2)[CH3:54].[CH:22]1[CH:23]=[CH:24][C:25]2[C:26](=[CH:28][C:29]([C:48]([OH:50])=[O:49])=[C:30]([OH:47])[C:31]=2[CH2:32][C:33]2[C:34]([OH:46])=[C:35]([C:43]([OH:45])=[O:44])[CH:36]=[C:37]3[C:42]=2[CH:41]=[CH:40][CH:39]=[CH:38]3)[CH:27]=1 |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
485 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
|
Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Name
|
|
Quantity
|
446 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
552.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at a pH of about 9.5
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
was continued for approximately 3 additional hours at near 40-42° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.38 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.22 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].[CH:22]1[CH:27]=[C:26]2[CH:28]=[C:29]([C:48]([OH:50])=[O:49])[C:30]([OH:47])=[C:31]([CH2:32][C:33]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[CH:36]=[C:35]([C:43]([OH:45])=[O:44])[C:34]=3[OH:46])[C:25]2=[CH:24][CH:23]=1.[Na+].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:68]2[CH:69]=[CH:70][CH:71]=[CH:72][C:67]=2[CH2:66][CH2:65][C:64]2[CH:63]=[CH:62][CH:61]=[CH:60][C:59]1=2)[CH3:54].[ClH:73]>O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3].[ClH:73].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][C:64]=2[CH2:65][CH2:66][C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][C:68]1=2)[CH3:54].[CH:22]1[CH:23]=[CH:24][C:25]2[C:26](=[CH:28][C:29]([C:48]([OH:50])=[O:49])=[C:30]([OH:47])[C:31]=2[CH2:32][C:33]2[C:34]([OH:46])=[C:35]([C:43]([OH:45])=[O:44])[CH:36]=[C:37]3[C:42]=2[CH:41]=[CH:40][CH:39]=[CH:38]3)[CH:27]=1 |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
485 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
|
Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Name
|
|
Quantity
|
446 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
552.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at a pH of about 9.5
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
was continued for approximately 3 additional hours at near 40-42° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.38 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.22 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].[CH:22]1[CH:27]=[C:26]2[CH:28]=[C:29]([C:48]([OH:50])=[O:49])[C:30]([OH:47])=[C:31]([CH2:32][C:33]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[CH:36]=[C:35]([C:43]([OH:45])=[O:44])[C:34]=3[OH:46])[C:25]2=[CH:24][CH:23]=1.[Na+].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:68]2[CH:69]=[CH:70][CH:71]=[CH:72][C:67]=2[CH2:66][CH2:65][C:64]2[CH:63]=[CH:62][CH:61]=[CH:60][C:59]1=2)[CH3:54].[ClH:73]>O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][N:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3].[ClH:73].[CH3:52][N:53]([CH2:55][CH2:56][CH2:57][N:58]1[C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][C:64]=2[CH2:65][CH2:66][C:67]2[CH:72]=[CH:71][CH:70]=[CH:69][C:68]1=2)[CH3:54].[CH:22]1[CH:23]=[CH:24][C:25]2[C:26](=[CH:28][C:29]([C:48]([OH:50])=[O:49])=[C:30]([OH:47])[C:31]=2[CH2:32][C:33]2[C:34]([OH:46])=[C:35]([C:43]([OH:45])=[O:44])[CH:36]=[C:37]3[C:42]=2[CH:41]=[CH:40][CH:39]=[CH:38]3)[CH:27]=1 |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
485 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
|
Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Name
|
|
Quantity
|
446 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
552.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at a pH of about 9.5
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
was continued for approximately 3 additional hours at near 40-42° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.38 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.22 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |